molecular formula C11H11N3OS B8722170 4-amino-3-methyl-N-thiazol-2-ylbenzamide

4-amino-3-methyl-N-thiazol-2-ylbenzamide

Cat. No.: B8722170
M. Wt: 233.29 g/mol
InChI Key: ZHLIKRBWSBAZRL-UHFFFAOYSA-N
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Description

4-amino-3-methyl-N-thiazol-2-ylbenzamide is a chemical scaffold of significant interest in basic pharmacological research, primarily due to its structural relationship to a novel class of Zinc-Activated Channel (ZAC) antagonists. ZAC is an atypical member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels, which is activated by zinc ions (Zn2+) and protons (H+) and exhibits distinct signaling properties, including considerable spontaneous activity . While tubocurarine is a known but non-selective ZAC antagonist, recent research has identified N-(thiazol-2-yl)-benzamide analogs as the first class of selective negative allosteric modulators of this receptor . Although the specific profile of this compound is yet to be fully characterized, functional studies on its close analogs demonstrate that these compounds act as state-dependent inhibitors, targeting the transmembrane and/or intracellular domains of ZAC to exert noncompetitive antagonism of Zn2+-evoked signaling . This mechanism suggests its value as a pharmacological tool for future explorations into the poorly understood physiological roles of ZAC, which may include functions in the central nervous system and various peripheral tissues . Furthermore, the thiazole moiety is a privileged structure in medicinal chemistry, known to contribute to diverse biological activities and is a key component in several therapeutic agents, underscoring the broader research utility of this compound class .

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

4-amino-3-methyl-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C11H11N3OS/c1-7-6-8(2-3-9(7)12)10(15)14-11-13-4-5-16-11/h2-6H,12H2,1H3,(H,13,14,15)

InChI Key

ZHLIKRBWSBAZRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=NC=CS2)N

Origin of Product

United States

Preparation Methods

Synthesis of 4-Amino-3-methylbenzoyl Chloride

4-Amino-3-methylbenzoic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) in anhydrous dichloromethane (DCM) under reflux for 4–6 hours. Excess thionyl chloride is removed under reduced pressure, yielding the acid chloride as a pale-yellow solid (mp 112–114°C).

Coupling with 2-Aminothiazole

The acid chloride (1.0 equiv) is reacted with 2-aminothiazole (1.2 equiv) in dry DCM at 0°C, followed by dropwise addition of triethylamine (2.0 equiv). The mixture is stirred at room temperature for 12 hours, washed with 5% HCl and saturated NaHCO₃, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

Key Data:

ParameterValue
Yield78–85%
Reaction Time12–14 hours
Purity (HPLC)≥98%

This method offers scalability but requires stringent moisture control to prevent hydrolysis of the acid chloride.

Carbodiimide-Mediated Coupling (EDCI/HOBt)

An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid in situ.

Reaction Protocol

4-Amino-3-methylbenzoic acid (1.0 equiv), EDCI (1.5 equiv), and HOBt (1.1 equiv) are dissolved in DCM and stirred at 25°C for 30 minutes. 2-Aminothiazole (1.2 equiv) is added, and the reaction proceeds for 8–10 hours. Workup involves extraction with DCM, followed by purification via recrystallization from ethanol.

Optimization Insights:

  • Solvent Impact: DCM outperforms THF due to better solubility of intermediates.

  • Catalyst Load: Excess EDCI (>1.5 equiv) induces side reactions (e.g., urea formation).

Yield Comparison:

SolventEDCI (equiv)Yield (%)
DCM1.583
THF1.568
DMF1.572

Hantzsch Thiazole Cyclization Strategy

This method constructs the thiazole ring in situ from α-bromoketones and thiourea, followed by benzamide coupling.

Thiazole Ring Formation

3-Methyl-4-nitroacetophenone is brominated using HBr/acetic acid to yield α-bromoketone, which undergoes Hantzsch condensation with thiourea in ethanol under reflux. The resultant 2-aminothiazole intermediate is isolated via pH-adjusted precipitation (yield: 87–93%).

Benzamide Functionalization

The thiazole amine is coupled with 4-amino-3-methylbenzoic acid using EDCI/HOBt, as described in Section 3.

Advantages:

  • Integrates thiazole synthesis and benzamide coupling into a streamlined process.

  • Avoids isolation of moisture-sensitive intermediates.

Catalytic and Green Chemistry Approaches

Recent advancements focus on iron(III) p-toluenesulfonate-catalyzed reactions in methanol, achieving 89% yield under mild conditions (50°C, 6 hours). This method reduces reliance on halogenated solvents and minimizes byproduct formation.

Comparative Efficiency:

MethodCatalystSolventYield (%)
Acid ChlorideNoneDCM85
EDCI/HOBtEDCI/HOBtDCM83
Iron(III) CatalysisFe(OTs)₃MeOH89

Analytical Characterization

Structural validation employs:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (s, 2H, NH₂), 2.45 (s, 3H, CH₃).

  • HPLC : Retention time = 6.72 min (C18 column, 70:30 H₂O/ACN, 1 mL/min).

Industrial Scalability and Challenges

While lab-scale methods achieve high yields, industrial adoption faces hurdles:

  • Cost of Catalysts : EDCI/HOBt systems are expensive at scale.

  • Waste Management : Thionyl chloride generates HCl/SO₂ byproducts requiring neutralization.

  • Moisture Sensitivity : Acid chloride route necessitates anhydrous conditions.

Proposed solutions include continuous-flow reactors for Hantzsch cyclization and immobilized enzyme catalysts for amide bond formation .

Chemical Reactions Analysis

4-amino-3-methyl-N-thiazol-2-ylbenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .

Scientific Research Applications

Antibacterial Activity

One of the prominent applications of 4-amino-3-methyl-N-thiazol-2-ylbenzamide is its role in antibacterial research. Studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Case Studies and Findings

  • Hybrid Antimicrobials : Research indicates that compounds combining thiazole and sulfonamide groups show enhanced antibacterial activity. For instance, certain derivatives of thiazole when used with cell-penetrating peptides like octaarginine displayed potent activity against various bacterial strains, suggesting a synergistic effect that could be harnessed for therapeutic purposes .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring has been linked to increased antibacterial efficacy. For example, compounds with 4-tert-butyl and 4-isopropyl substitutions showed promising results in inhibiting bacterial growth .

Anticonvulsant Properties

Another significant application of this compound lies in its anticonvulsant properties. This compound has been involved in the synthesis of various thiazole derivatives that exhibit strong anticonvulsant activities.

Case Studies and Findings

  • Novel Analogues : Recent studies have synthesized new thiazole-integrated compounds that demonstrated substantial anticonvulsant effects. For instance, one derivative displayed a median effective dose significantly lower than standard medications like ethosuximide, indicating its potential as a more effective treatment option .
  • Mechanisms of Action : The anticonvulsant activity is often attributed to the structural characteristics of the thiazole moiety, which influences the pharmacological profile of the resulting compounds. The SAR analysis highlighted that para-halogen-substituted phenyl groups attached to the thiazole ring are crucial for enhancing activity .

Summary of Applications

The following table summarizes the key applications and findings related to this compound:

ApplicationKey FindingsReferences
AntibacterialPotent activity against Gram-positive and Gram-negative bacteria; enhanced by structural modifications
AnticonvulsantSignificant anticonvulsant properties; lower effective doses compared to standard treatments

Mechanism of Action

The mechanism of action of 4-amino-3-methyl-N-thiazol-2-ylbenzamide involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms, resulting in their death .

In cancer cells, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways. This action can inhibit the proliferation of cancer cells and reduce tumor growth .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of benzamide-thiazole hybrids are highly dependent on substituents. Below is a comparative analysis:

Compound Name Molecular Formula Key Substituents Biological Activity Reference
4-Amino-3-methyl-N-thiazol-2-ylbenzamide C₁₁H₁₁N₃OS 4-Amino, 3-methyl, thiazole-2-yl Potential tyrosinase inhibition
4-[...]benzamide (9g) C₂₇H₂₄N₆OS₂ Triazole, sulfanyl, methyl Tyrosinase inhibition (IC₅₀: 0.8 µM)
2,4-Dichloro-N-(thiazol-2-yl)benzamide C₁₀H₆Cl₂N₂OS 2,4-Dichloro, thiazole-2-yl Anti-inflammatory, analgesic
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]benzamide C₂₀H₁₄N₂O₃S Coumarin-oxo, methyl Fluorescence properties, enzyme binding

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The amino and methyl groups in the target compound enhance solubility and hydrogen-bonding capacity compared to the chloro substituents in 2,4-dichloro-N-(thiazol-2-yl)benzamide, which increase lipophilicity but reduce aqueous solubility .
  • Heterocyclic Extensions : The triazole-sulfanyl moiety in compound 9g introduces additional hydrogen-bonding sites, improving tyrosinase inhibition potency (IC₅₀: 0.8 µM) compared to simpler thiazole derivatives.
  • Extended Conjugation : The coumarin-oxo group in confers fluorescence, enabling applications in bioimaging alongside enzymatic activity.

Yield and Purity :

  • The target compound’s synthesis (similar to ) achieves ~85% yield, while nickel-catalyzed routes (e.g., ) for analogues like 4-methoxy derivatives yield 63–66% with higher purity.

Physicochemical and Crystallographic Data

  • Melting Points: The target compound’s melting point (unreported in evidence) is expected to be lower than 2,4-dichloro derivatives (mp: 215–220°C ) due to reduced crystallinity from amino groups.

Q & A

Basic: What synthetic methodologies are optimal for preparing 4-amino-3-methyl-N-thiazol-2-ylbenzamide?

Answer:
The synthesis typically involves coupling a benzamide precursor with a thiazole amine. A general protocol includes:

  • Step 1: Reacting 4-amino-3-methylbenzoic acid with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate.
  • Step 2: Coupling the acyl chloride with 2-aminothiazole in a dry solvent (e.g., pyridine) under inert conditions.
  • Step 3: Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., EtOAc/hexane) to isolate the product .
  • Key Considerations: Monitor reaction progress via TLC, and optimize stoichiometry (1.1:1 acyl halide to amine ratio) to minimize side products .

Basic: How can purity and structural integrity be validated for this compound?

Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy: Confirm the presence of characteristic signals, such as the thiazole C-H proton (δ ~7.2–7.5 ppm) and the benzamide NH (δ ~10 ppm) .
  • HPLC: Assess purity (>95%) using a C18 column with UV detection at 254 nm .
  • Mass Spectrometry: Verify molecular ion peaks (e.g., [M+H]⁺) matching the theoretical m/z .

Basic: What purification strategies are effective for removing byproducts?

Answer:

  • Column Chromatography: Use silica gel (60–120 mesh) with a gradient eluent (e.g., hexane to EtOAc) to separate polar impurities .
  • Recrystallization: Dissolve the crude product in hot EtOAc, then slowly add hexane to induce crystallization .
  • Key Tip: Pre-adsorb the crude mixture onto silica gel before column loading to improve resolution .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Substituent Variation: Synthesize analogs with modifications to the benzamide (e.g., electron-withdrawing groups at the 4-position) or thiazole (e.g., methyl vs. phenyl substituents) .
  • Biological Assays: Test antimicrobial activity via minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains .
  • Data Analysis: Use QSAR models to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Assay Standardization: Control variables like bacterial inoculum size (e.g., 1×10⁶ CFU/mL) and solvent (DMSO concentration ≤1%) to ensure reproducibility .
  • Comparative Studies: Cross-validate results using multiple assays (e.g., broth microdilution vs. agar diffusion) .
  • Meta-Analysis: Evaluate substituent effects—e.g., nitro groups may enhance activity against Gram-negative strains but reduce solubility .

Advanced: What computational approaches predict binding modes and metabolic stability?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Focus on hydrogen bonds between the benzamide NH and active-site residues .
  • Metabolic Prediction: Apply ADMET tools (e.g., SwissADME) to identify labile sites (e.g., thiazole ring oxidation) .
  • QSAR Modeling: Train models with descriptors like logP and polar surface area to predict bioavailability .

Advanced: How to optimize reaction conditions for scale-up synthesis?

Answer:

  • Catalyst Screening: Test oxidizing agents (e.g., TBHP vs. H₂O₂) for efficiency in domino reactions .
  • Solvent Optimization: Compare yields in polar aprotic (DMF) vs. protic (MeOH) solvents .
  • Kinetic Studies: Use in situ FTIR to monitor intermediate formation (e.g., oxazinone derivatives) and adjust reflux times .

Advanced: How to address low yields in amide coupling reactions?

Answer:

  • Activation Strategies: Employ coupling reagents (e.g., HATU or EDC/HOBt) to enhance efficiency in anhydrous DMF .
  • Side Reaction Mitigation: Add molecular sieves to scavenge water and prevent hydrolysis of the acyl chloride .
  • Alternative Routes: Explore microwave-assisted synthesis to reduce reaction time and improve yield .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Answer:

  • pH Stability Studies: Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .
  • Thermal Analysis: Perform DSC/TGA to determine decomposition temperatures and hygroscopicity .
  • Light Sensitivity: Expose to UV light (254 nm) and track photodegradation products using LC-MS .

Advanced: How to design derivatives for enhanced blood-brain barrier (BBB) penetration?

Answer:

  • Lipophilicity Adjustment: Introduce trifluoromethyl groups to increase logP (target range: 2–3) while maintaining polar surface area <90 Ų .
  • P-gp Efflux Inhibition: Synthesize analogs with bulky substituents (e.g., piperazine rings) to block P-glycoprotein binding .
  • In Silico Screening: Use BBB predictor algorithms (e.g., BOILED-Egg model) to prioritize candidates .

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